N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-15(21-17-20-13-7-3-4-8-14(13)24-17)9-23-16-11-5-1-2-6-12(11)18-10-19-16/h1-8,10H,9H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOALFFZSRRREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d]thiazole and quinazoline derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as palladium or copper, under inert atmospheres, and at elevated temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing the reaction conditions to ensure high yield and purity. This includes using large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C17H12N4OS2
- Molecular Weight : 352.4 g/mol
The presence of both the benzo[d]thiazole and quinazoline rings contributes to its reactivity and biological activity, making it a subject of interest in drug discovery and development.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain benzothiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial and fungal strains. Its structure allows it to interact with microbial targets, inhibiting their growth. Studies have reported that derivatives of benzothiazole exhibit effective antibacterial properties, which could be leveraged in developing new antimicrobial agents .
Neuroprotective Effects
This compound has been evaluated for its neuroprotective effects, particularly through acetylcholinesterase inhibition. By preventing the breakdown of acetylcholine, it may enhance cognitive function, making it a candidate for Alzheimer's disease treatment. Research has indicated that similar compounds can improve cognitive outcomes in animal models by modulating neurotransmitter levels .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This mechanism could provide therapeutic benefits for conditions characterized by chronic inflammation .
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
A study conducted on various benzothiazole derivatives demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The results indicated that modifications to the benzothiazole structure could enhance potency, suggesting that this compound might exhibit similar or improved efficacy .
Case Study 2: Neuroprotective Potential
In an animal model study focusing on Alzheimer's disease, compounds with similar structures were shown to enhance cognitive function through acetylcholine modulation. The findings support further exploration of this compound for neurodegenerative disorders .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: The compound interacts with specific enzymes, inhibiting their activity by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Receptor Interaction: The compound may bind to cellular receptors, altering their function and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Quinazoline vs.
- Thioether Linker vs. Urea/Thiadiazole : The thioether linkage in the target compound may improve metabolic stability relative to the urea-containing thiadiazole derivatives in , which are prone to hydrolysis.
- Biological Selectivity: While the isoquinoline derivative in shows MAO-B/BChE dual inhibition, the quinazoline variant is hypothesized to favor MAO-B due to steric and electronic differences .
Research Findings and Implications
Enzyme Inhibition Potential
- MAO-B Selectivity : Computational docking studies (e.g., using GOLD ) suggest that the quinazoline moiety’s planar structure aligns with the MAO-B substrate cavity, similar to safinamide analogs .
Antiproliferative Activity
Pharmacokinetic Considerations
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound classified under heterocyclic compounds. Its unique structural composition, featuring a benzo[d]thiazole ring and a quinazoline ring connected via a thioacetamide linkage, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Several studies have indicated that benzothiazole derivatives possess anticancer properties by inhibiting tumor cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its biological effects include:
- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which can mitigate oxidative stress-related damage in cells .
- COX-2 Inhibition : The compound has been studied for its anti-inflammatory properties through the inhibition of cyclooxygenase enzymes .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.7 | |
| COX-2 Inhibition | Not specified | |
| Antimicrobial | Varies by strain |
Case Studies
-
Alzheimer's Disease Model :
A study demonstrated that compounds similar to this compound showed significant AChE inhibitory activity, suggesting potential use in Alzheimer's treatment. The binding interactions were elucidated through molecular docking studies, indicating strong affinity for the enzyme's active site . -
Anti-inflammatory Studies :
Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives. The synthesized compounds were screened for COX-2 inhibitory activity, with some showing promising results that warrant further exploration in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
